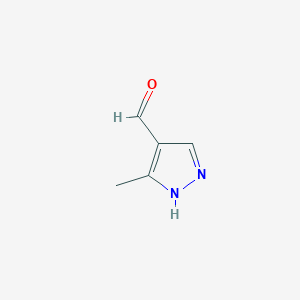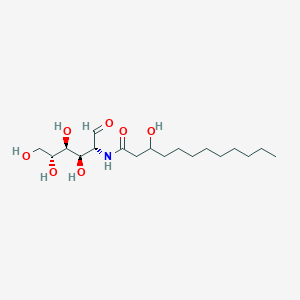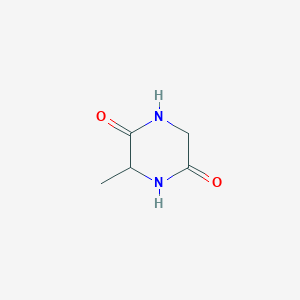
Cyclo(-ala-gly)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(Ala-Gly) can be synthesized through the cyclization of linear dipeptides. One common method involves the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond between alanine and glycine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of Cyclo(Ala-Gly) may involve fermentation processes using the fungus Penicillium thomi. The fungus is cultured under controlled conditions to produce the desired metabolite, which is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Cyclo(Ala-Gly) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
Cyclo(Ala-Gly) has several scientific research applications:
Chemistry: Used as a model compound to study peptide bond formation and cyclization reactions.
Biology: Investigated for its role in cellular processes and as a potential cytotoxic agent against cancer cells.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the development of biocontrol agents to inhibit aflatoxin production in agricultural settings
Mechanism of Action
Cyclo(Ala-Gly) exerts its effects through various molecular targets and pathways. It has been shown to inhibit aflatoxin production in Aspergillus flavus by interfering with the fungal growth process. The compound does not inhibit recombinant glutathione-S-transferase, indicating that its mode of action is distinct from other diketopiperazines .
Comparison with Similar Compounds
Cyclo(Ala-Gly) can be compared with other cyclic dipeptides such as:
Cyclo(Gly-Gly): Composed of two glycine residues, it exhibits different chemical properties and biological activities.
Cyclo(Ala-Ala): Composed of two alanine residues, it has similar cytotoxic properties but differs in its specific interactions with biological targets.
Cyclo(Gly-Val): Contains glycine and valine, showing unique fragmentation pathways and bioactivities
Properties
IUPAC Name |
3-methylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-5(9)6-2-4(8)7-3/h3H,2H2,1H3,(H,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCHEGCKVBMSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875603 | |
| Record name | Piperazine-2,5-dione, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Cyclo(alanylglycyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
250 mg/mL | |
| Record name | L-Cyclo(alanylglycyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4526-77-6 | |
| Record name | Cyclo(alanyl-glycyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004526776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine-2,5-dione, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Cyclo(alanylglycyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
247 °C | |
| Record name | L-Cyclo(alanylglycyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of (3S)-3-methylpiperazine-2,5-dione?
A1: (3S)-3-methylpiperazine-2,5-dione has the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol. Its structure has been investigated using spectroscopic techniques, particularly 1H NMR, to determine the configuration at specific carbon atoms and analyze its conformational preferences. [, , ]
Q2: How does the stereochemistry of (3S)-3-methylpiperazine-2,5-dione influence its reactivity?
A2: Research has shown that the stereochemistry at the C-3 position of (3S)-3-methylpiperazine-2,5-dione plays a crucial role in its reactivity. For example, treatment with LHDMS followed by alkylation with methyl iodide yields the (3S,6S)-3,6-dimethyl derivative with high diastereoselectivity (98% de) when starting from the (3S)-enantiomer. Interestingly, a different diastereomeric ratio is observed when starting from the (3R)-enantiomer, highlighting the importance of stereochemistry in controlling the reaction outcome. [, ]
Q3: What are the applications of (3S)-3-methylpiperazine-2,5-dione in organic synthesis?
A3: (3S)-3-methylpiperazine-2,5-dione serves as a valuable starting material for synthesizing both (S)- and (R)-alanine. Cleavage of the heterocyclic ring in specific derivatives of (3S)-3-methylpiperazine-2,5-dione, achieved using hydroiodic acid, provides access to these enantiomerically pure amino acids. This methodology presents a convenient approach for obtaining these essential building blocks for various applications. []
Q4: Have there been any computational studies on (3S)-3-methylpiperazine-2,5-dione and related cyclic dipeptides?
A4: Yes, computational methods like molecular mechanics (MMPMI) have been employed to investigate the conformational preferences of (3S)-3-methylpiperazine-2,5-dione and its derivatives. [] Furthermore, theoretical calculations have been used to predict the π-π* absorption and circular dichroic (CD) spectra of various cyclic dipeptides, including cyclo(-Ala-Gly). These studies provide insights into the electronic structure and chiroptical properties of these compounds. [, ]
Q5: Are there any known natural sources of (3S)-3-methylpiperazine-2,5-dione?
A5: (3S)-3-methylpiperazine-2,5-dione, specifically referred to as cyclo(-Ala-Gly) in this context, has been identified as one of several diketopiperazines found in roasted cocoa beans. [] These compounds, alongside theobromine, contribute to the characteristic bitter taste of cocoa.
Q6: Has (3S)-3-methylpiperazine-2,5-dione been studied in the context of protein stability?
A6: While (3S)-3-methylpiperazine-2,5-dione itself might not be the direct focus of protein stability studies, related cyclic dipeptides (CDs) are utilized as model systems. Researchers investigate their thermodynamic properties in various solutions, including osmolytes and denaturants, to understand how these solutes affect protein stability. For instance, the transfer free energies of CDs from water to solutions containing osmolytes like TMAO or denaturants like GdnHCl provide valuable information about solute-model interactions. [] These insights can be extrapolated to understand the impact of these solutions on protein behavior.
Q7: What is the significance of studying the transfer free energies of cyclic dipeptides?
A7: By measuring the transfer free energies (ΔG'(tr)) of cyclic dipeptides from water to solutions containing different co-solvents, like osmolytes or ionic liquids, researchers can deduce the nature of interactions between these co-solvents and the peptide backbone or specific amino acid side chains. Positive ΔG'(tr) values indicate unfavorable interactions, implying that the co-solvent tends to be excluded from the peptide surface, potentially leading to protein stabilization. This approach helps decipher the molecular mechanisms behind the stabilizing or destabilizing effects of various co-solvents on proteins. [, ]
Q8: Are there any studies focusing on the mass spectrometry of (3S)-3-methylpiperazine-2,5-dione derivatives?
A8: Yes, the mass spectra of trifluoroacetyl derivatives of various 2,5-diketopiperazines, including those containing alanine and glycine residues, have been investigated using GC-MS. [] This research focused on identifying characteristic fragmentation patterns, providing valuable information for the structural characterization of these compounds.
Q9: Has (3S)-3-methylpiperazine-2,5-dione or related compounds been isolated from any other natural sources?
A9: Besides cocoa beans, other natural sources yield cyclic peptides structurally related to (3S)-3-methylpiperazine-2,5-dione. For instance, the roots of Pseudostellaria heterophylla have been found to contain several cyclic peptides, some incorporating alanine and glycine in their structures. [] These discoveries highlight the presence and potential biological significance of such cyclic peptides in various natural contexts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


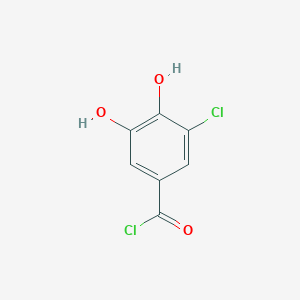
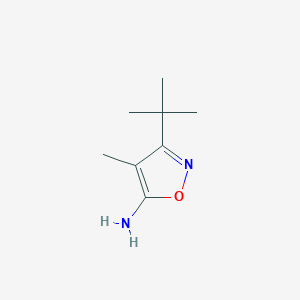
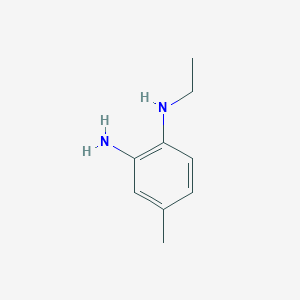
![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)
![4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol](/img/structure/B51524.png)

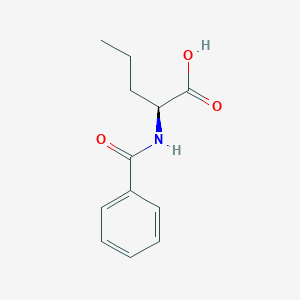
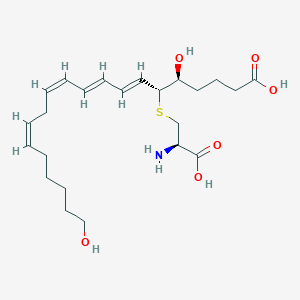
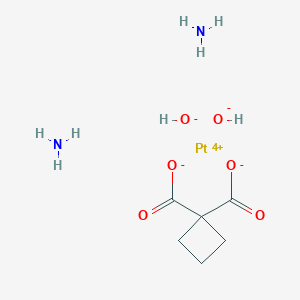
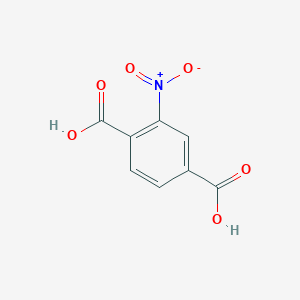
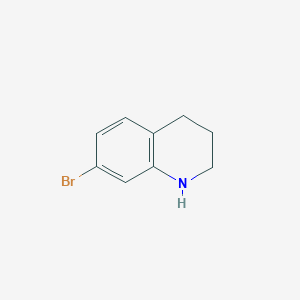
![7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B51540.png)
